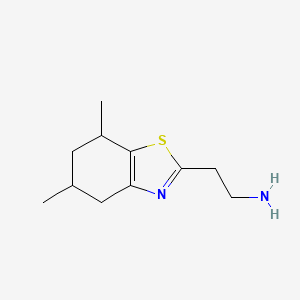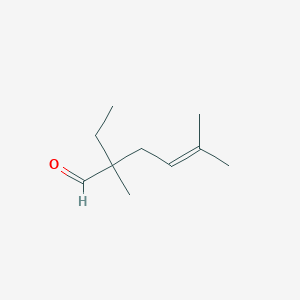
2-Ethyl-2,5-dimethylhex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,5-dimethylhex-4-enal is an organic compound with the molecular formula C10H18O. It is an aldehyde characterized by the presence of a double bond and a branched carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethylhex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2-ethyl-2,5-dimethylhexanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to promote the reaction, and the process is often conducted in a continuous flow reactor to optimize production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,5-dimethylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the molecule allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 2-Ethyl-2,5-dimethylhexanoic acid.
Reduction: 2-Ethyl-2,5-dimethylhexanol.
Substitution: 2-Bromo-2-ethyl-2,5-dimethylhex-4-enal.
Aplicaciones Científicas De Investigación
2-Ethyl-2,5-dimethylhex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethyl-2,5-dimethylhex-4-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various receptors and signaling pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexanal
- 2,5-Dimethylhexanal
- 2-Ethyl-2,5-dimethylhexanoic acid
Uniqueness
2-Ethyl-2,5-dimethylhex-4-enal is unique due to its specific structure, which combines a branched carbon chain with an aldehyde group and a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
82898-60-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-ethyl-2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h6,8H,5,7H2,1-4H3 |
Clave InChI |
LOQNRQKPDZGEBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


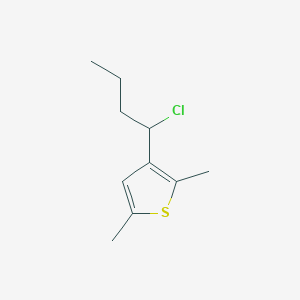
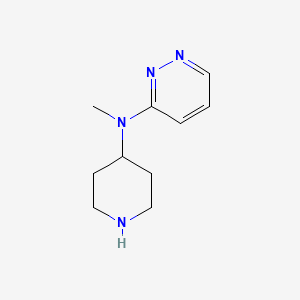

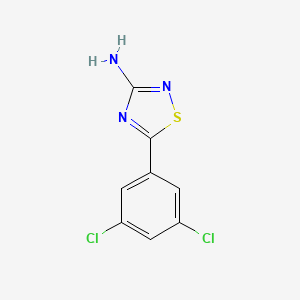
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
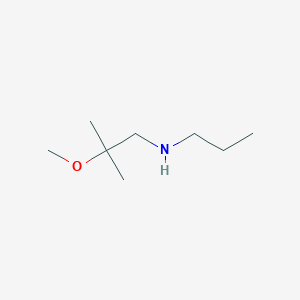
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

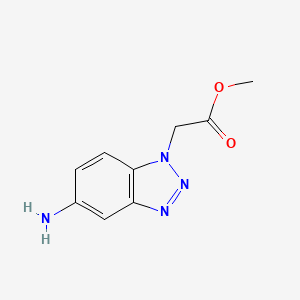
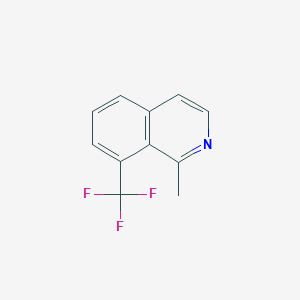
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)
